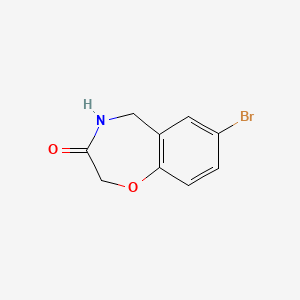

7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4,5-dihydro-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-1-2-8-6(3-7)4-11-9(12)5-13-8/h1-3H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGVGIXHIBRMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 4,5 Dihydro 1,4 Benzoxazepin 3 One

Retrosynthetic Analysis of the 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals a logical pathway for its construction by identifying key bond disconnections. The seven-membered heterocyclic core is the central feature, and its formation is the primary challenge. acs.org

The most logical disconnections are the amide bond (C3-N4) and the ether linkage (C5a-O1).

C-N Bond Disconnection: Disconnecting the amide bond via retrosynthetic analysis leads to an intermediate, (2-amino-4-bromophenoxy)acetic acid or its ester derivative. This simplifies the target into a precursor where the challenging seven-membered ring is yet to be formed.

C-O Bond Disconnection: A subsequent disconnection of the ether linkage in this intermediate points to two primary starting materials: a substituted 2-aminophenol (B121084) (specifically, 2-amino-4-bromophenol) and a two-carbon electrophile, such as a haloacetic acid or its ester (e.g., ethyl bromoacetate).

This two-step disconnection strategy forms the basis for the most common and classical synthetic routes, breaking down the complex scaffold into readily available commercial or easily synthesized precursors. acs.orgnih.gov

Classical Synthetic Routes Towards this compound

Traditional methods for synthesizing the 7-bromo-1,4-benzoxazepin-3-one core typically follow the forward synthesis pathway suggested by the retrosynthetic analysis, involving a multi-step sequence that culminates in a key cyclization reaction.

The construction of the benzoxazepinone ring system is generally achieved through a linear sequence of reactions. A representative multi-step synthesis starts with a commercially available substituted aminophenol. researchgate.net

A common synthetic sequence is as follows:

N-Alkylation: The synthesis often commences with the N-alkylation of 2-amino-4-bromophenol (B1269491) with an ethyl haloacetate, such as ethyl bromoacetate. This reaction is typically performed in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF). This step introduces the carboxymethyl group required for the subsequent cyclization.

Intramolecular Cyclization/Lactamization: The resulting N-substituted aminophenol intermediate is then subjected to cyclization to form the seven-membered lactam ring. This is often achieved by heating the intermediate, sometimes in a high-boiling point solvent like xylene or toluene, to promote intramolecular amide bond formation with the elimination of ethanol.

This classical approach, while reliable, can sometimes require harsh reaction conditions and lengthy reaction times, which has prompted the development of more efficient methods. libretexts.org

The critical step in the synthesis is the formation of the seven-membered benzoxazepinone ring. youtube.com Various strategies have been developed to facilitate this intramolecular cyclization, which can be challenging due to entropic factors associated with forming a seven-membered ring. youtube.comyoutube.com

Key cyclization strategies include:

Thermal Cyclization: As mentioned, simple heating of the precursor, ethyl (2-amino-4-bromophenoxy)acetate, can induce cyclization. This method is straightforward but may require high temperatures and can result in side products.

Base-Catalyzed Cyclization: The use of a base can facilitate the deprotonation of the amine, increasing its nucleophilicity and promoting the attack on the ester carbonyl to form the amide bond. researchgate.net

Coupling Agent-Mediated Cyclization: For precursors where the carboxylic acid is free, standard peptide coupling reagents (e.g., DCC, EDC) can be employed to activate the carboxyl group and facilitate amide bond formation under milder conditions.

Ring-Opening Cyclization: More advanced strategies may involve the ring-opening of strained precursors like aziridines or spirocyclopropanes to construct the heterocyclic core. researchgate.netelsevierpure.com For instance, a nucleophilic attack by a phenolate (B1203915) on an adjacent N-tosylaziridine can lead to the formation of functionalized benzoxacycles. researchgate.net

Emerging and Sustainable Synthetic Approaches for this compound

In line with the growing emphasis on sustainable chemical manufacturing, modern synthetic approaches focus on improving the efficiency and environmental footprint of benzoxazepinone synthesis. researchgate.netresearchgate.net

The principles of green chemistry provide a framework for developing more environmentally benign synthetic routes. numberanalytics.comnumberanalytics.com In the context of synthesizing this compound, these principles can be applied in several ways:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. One-pot or tandem reactions that combine multiple steps without isolating intermediates are particularly valuable. researchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents (e.g., chlorinated solvents) with greener alternatives like water, ethanol, or newer options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce environmental impact. nih.govnumberanalytics.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.netrasayanjournal.co.in

Catalysis over Stoichiometric Reagents: Employing catalytic methods reduces the amount of waste generated compared to using stoichiometric reagents. numberanalytics.com

| Green Chemistry Principle | Application in Benzoxazepinone Synthesis |

|---|---|

| Prevention | Designing syntheses to minimize waste generation from the outset. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and intermediates where possible. |

| Safer Solvents and Auxiliaries | Employing alternative solvents like water, ionic liquids, or minimizing solvent use altogether (solvent-free reactions). numberanalytics.com |

| Design for Energy Efficiency | Optimizing reactions to run at ambient temperature and pressure or using microwave irradiation to reduce energy consumption. rasayanjournal.co.in |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric ones to minimize waste. numberanalytics.com |

Catalysis offers a powerful tool for the efficient and selective synthesis of heterocyclic compounds. Both metal-based and biological catalysts have been explored for the formation of benzoxazepinone and related structures.

Palladium Catalysis: Palladium catalysts are highly versatile and have been used for various C-N and C-O bond-forming reactions. mdpi.comdntb.gov.ua A notable development is the palladium-catalyzed aminoacetoxylation of alkenes, which allows for a seven-membered ring closure to furnish 1,4-benzoxazepinones. rsc.org This method represents a significant advancement in the diheterofunctionalization of alkenes for building complex heterocyclic systems. rsc.org Other palladium-catalyzed methods include carbonylative coupling reactions to construct the benzoxazinone (B8607429) core. organic-chemistry.org

Copper Catalysis: Copper catalysts, being less expensive and less toxic than palladium, are an attractive alternative. rsc.org Copper-catalyzed hydroamination of alkynones followed by intramolecular cyclization is a known method for synthesizing related benzoxazoles and could be adapted for benzoxazepinones. rsc.org Copper-catalyzed cascade reactions have also been developed for the efficient synthesis of benzoxazine (B1645224) derivatives. rsc.org

Biocatalysis: The use of enzymes as catalysts represents a key aspect of green chemistry. Biocatalytic methods, such as those employing lipases and tyrosinases, have been used in one-pot syntheses of tricyclic benzoxazine and benzoxazepine derivatives. acs.orgnih.gov These reactions proceed under mild conditions, exhibit high selectivity, and offer excellent atom economy, providing a sustainable alternative to traditional multi-step syntheses. nih.gov

| Catalyst Type | Reaction Example | Advantages |

|---|---|---|

| Palladium (Pd) | Aminoacetoxylation of alkenes rsc.org | High efficiency, enables challenging 7-exo ring closures. rsc.org |

| Copper (Cu) | Cascade annulation reactions rsc.org | Lower cost, reduced toxicity compared to Pd. |

| Biocatalyst (Enzymes) | Multienzyme cascade reactions nih.gov | Mild reaction conditions, high selectivity, environmentally benign. nih.gov |

Optimization and Scale-Up Considerations for the Synthesis of this compound

The optimization of the synthesis of this compound is crucial for improving reaction efficiency, increasing yield, and ensuring the economic viability of the process, particularly for large-scale production. Key parameters that are typically optimized include reaction temperature, concentration of reactants, choice of solvent and base, and reaction time.

For the intramolecular cyclization of the precursor, N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide, the choice of base and solvent system is paramount. A variety of bases can be employed, with their strength and solubility influencing the reaction rate and the formation of byproducts. The selection of an appropriate solvent is also critical, as it must dissolve the reactants and facilitate the desired chemical transformation while minimizing side reactions.

Table 1: Potential Parameters for Optimization of the Synthesis of this compound

| Parameter | Variable | Potential Impact |

| Base | Potassium Carbonate, Sodium Hydride, Triethylamine | Reaction rate, yield, byproduct formation |

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile (B52724) | Reactant solubility, reaction temperature, work-up procedure |

| Temperature | Room temperature to reflux | Reaction kinetics, impurity profile |

| Concentration | Dilute to concentrated | Reaction rate, intermolecular vs. intramolecular reactions |

When considering the scale-up of this synthesis, several challenges may arise. These include heat transfer within a large reactor, efficient mixing of reagents, and the safe handling of potentially hazardous materials. A thorough understanding of the reaction thermodynamics and kinetics is essential for a successful and safe scale-up. Process safety assessments, such as reaction calorimetry, can provide valuable data for designing a robust and safe large-scale process. The development of a telescoped synthesis, where intermediates are not isolated, can also be a strategy to improve efficiency and reduce waste in a manufacturing setting.

Purity Assessment and Isolation Techniques for Synthetic this compound

Ensuring the high purity of the final compound is a critical step in the synthetic process. A variety of analytical techniques are employed to assess the purity of this compound and to identify any impurities.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the synthesized compound. A validated HPLC method can provide accurate and precise measurements of the target compound and any related substances. The development of such a method typically involves the optimization of the mobile phase composition, column type, flow rate, and detection wavelength.

Other analytical techniques that can be used for purity assessment and structural confirmation include:

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify any structural isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities.

Isolation Techniques:

Following the completion of the synthesis, the crude this compound must be isolated and purified. The choice of isolation technique depends on the physical properties of the compound and the nature of the impurities.

Table 2: Common Isolation and Purification Techniques

| Technique | Principle | Application |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent system at different temperatures. | Removal of soluble and insoluble impurities. |

| Column Chromatography | Differential adsorption of the compound and impurities on a stationary phase. | Separation of closely related impurities. |

| Trituration | Suspending the crude product in a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble. | A simple method for removing highly soluble impurities. |

The selection of an appropriate solvent or solvent system for recrystallization is a critical step and is often determined empirically. The goal is to find a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, allowing for the formation of high-purity crystals upon cooling. For more challenging purifications, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system may be necessary to achieve the desired level of purity.

Structural Elucidation and Conformational Analysis of 7 Bromo 4,5 Dihydro 1,4 Benzoxazepin 3 One

Spectroscopic Characterization Techniques for 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms.

Data from the Biological Magnetic Resonance Bank (BMRB) for an entry corresponding to 7-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one, a tautomer or alternative representation of the target compound, provides insight into its proton environments. bmrb.io The spectrum, recorded in DMSO at 298K, reveals the characteristic signals for the aromatic and aliphatic protons. bmrb.io The aromatic region is expected to show signals for the three protons on the brominated benzene (B151609) ring, while the aliphatic region would display signals corresponding to the two methylene (B1212753) (-CH2-) groups in the seven-membered oxazepine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Aromatic Region | |||

| ~7.2-7.5 | m | 3H | Ar-H |

| Aliphatic Region | |||

| ~4.6 | s | 2H | O-CH₂-C=O |

| ~3.5 | t | 2H | N-CH₂ |

| ~3.0 | t | 2H | Ar-CH₂ |

Note: This is a generalized prediction. Actual chemical shifts and multiplicities may vary based on solvent and experimental conditions. The BMRB entry provides raw spectral data for detailed analysis. bmrb.io

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C=O) of the amide group, the carbons of the aromatic ring (with the carbon attached to the bromine showing a characteristic shift), and the two methylene carbons of the heterocyclic ring.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 3200-3400 | N-H stretch | Secondary Amide |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (CH₂) |

| ~1680 | C=O stretch | Amide (Lactam) |

| 1550-1600 | C=C stretch | Aromatic Ring |

| 1200-1300 | C-N stretch | Amide |

| 1000-1100 | C-O stretch | Aryl Ether |

| 500-600 | C-Br stretch | Bromoarene |

Note: These are approximate ranges and the exact positions can be influenced by the molecular environment.

The presence of a strong absorption band around 1680 cm⁻¹ would be indicative of the carbonyl group in the seven-membered lactam ring. The N-H stretching vibration would confirm the secondary amide, while bands in the aromatic region would correspond to the benzene ring.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₈BrNO₂), the mass spectrum would show a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion would appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity.

The calculated monoisotopic mass is approximately 240.97 g/mol . The fragmentation pattern would provide further structural information, likely involving the cleavage of the oxazepine ring and loss of fragments such as CO or CH₂O.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions associated with the substituted benzene ring. The presence of the bromine atom and the amide group conjugated with the aromatic system would influence the position and intensity of these absorption maxima (λmax).

X-ray Crystallographic Analysis of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and conformational details.

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, experimental data regarding its crystal system, space group, and unit cell parameters are not available. Such an analysis would be invaluable for conclusively determining the conformation of the seven-membered oxazepine ring and the intermolecular interactions, such as hydrogen bonding, that govern its packing in the solid state.

Chemical Reactivity and Derivatization of 7 Bromo 4,5 Dihydro 1,4 Benzoxazepin 3 One

Reactivity of the Benzoxazepinone Lactam Moiety in 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one

The seven-membered lactam (a cyclic amide) ring is a defining feature of the 1,4-benzoxazepin-3-one core. Its reactivity is characteristic of amides, involving chemistry at the carbonyl carbon and the nitrogen atom.

The lactam functionality is susceptible to hydrolysis, which results in the cleavage of the cyclic amide bond and the opening of the seven-membered ring. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the lactam is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate and subsequent proton transfers result in the cleavage of the amide bond, yielding the corresponding amino acid derivative, 2-((2-amino-4-bromophenoxy)methyl)acetic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This process also proceeds through a tetrahedral intermediate. The departure of the amide anion is followed by an acid-base reaction to form a carboxylate salt and an amine. Subsequent acidification yields the final ring-opened amino acid product.

While the general mechanism for lactam hydrolysis is well-established, the stability of the seven-membered ring in this compound means that these reactions often require forcing conditions, such as elevated temperatures or the use of concentrated acids or bases. Reductive ring-opening of lactams, particularly smaller rings like β-lactams, can also be achieved with reagents like sodium borohydride (B1222165) or diborane, yielding amino alcohols. researchgate.net

The carbonyl group of the lactam is an electrophilic center that can be attacked by various nucleophiles, leading to nucleophilic acyl substitution. youtube.com In the context of a cyclic amide, this reaction typically results in ring-opening. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) or reducing agents like lithium aluminum hydride (LiAlH₄), can react with the lactam.

Reduction of the lactam moiety with a powerful reducing agent like LiAlH₄ would be expected to reduce the amide to an amine, yielding 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine. This transformation removes the carbonyl group entirely and preserves the heterocyclic ring system.

Transformations Involving the Bromo-Substituent at C-7 of this compound

The bromine atom at the C-7 position of the aromatic ring serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is particularly amenable to transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures from aryl halides. mdpi.comscielo.br The 7-bromo substituent makes the benzoxazepinone scaffold an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or boronate ester. tcichemicals.com It is widely used for the synthesis of biaryl compounds and is known for its mild reaction conditions and tolerance of a wide variety of functional groups. scielo.brresearchgate.net The reaction of this compound with an arylboronic acid would yield a 7-aryl-4,5-dihydro-1,4-benzoxazepin-3-one derivative.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, SPhos, XPhos, Buchwald ligands |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂ |

| Solvent | Toluene, Dioxane, DMF, DME, Water |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronate esters |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, where a C-H bond of the alkene is replaced by a C-C bond to the aryl group. organic-chemistry.orgmdpi.comresearchgate.net This reaction is a powerful method for the vinylation of aryl halides. Applying this reaction to the target compound would allow for the introduction of various alkenyl substituents at the C-7 position.

Table 2: Typical Conditions for Heck Reaction of Aryl Bromides

| Component | Examples |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd/C |

| Ligand | PPh₃, P(o-tolyl)₃, Phosphine-Imidazolium salts |

| Base | Et₃N, DIPEA, NaOAc, K₂CO₃ |

| Solvent | DMF, NMP, Acetonitrile (B52724) |

| Alkene Partner | Acrylates, Styrenes, Ethylene |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orglibretexts.org The reaction is co-catalyzed by palladium and copper(I) salts and is carried out in the presence of a base, typically an amine that can also serve as the solvent. libretexts.orgorganic-chemistry.org This method can be used to install an ethynyl (B1212043) or substituted ethynyl group at the C-7 position of the benzoxazepinone core.

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Et₃N, Piperidine, Diethylamine |

| Solvent | THF, DMF, Toluene |

| Alkyne Partner | Terminal alkynes (R-C≡CH) |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. mdpi.comnih.gov

In the case of this compound, the bromine atom is para to an ether oxygen and ortho to the amide nitrogen (via the fused ring system). Both the ether oxygen and the amide nitrogen are electron-donating groups due to resonance, which increases the electron density of the aromatic ring. This electron-donating character deactivates the ring toward nucleophilic attack. Therefore, SNAr reactions at the C-7 position are electronically disfavored and would require harsh conditions or the use of highly potent nucleophiles, making this pathway significantly less viable than palladium-catalyzed cross-coupling reactions for functionalizing this position. mdpi.com

Functionalization of the Dihydro-Benzoxazepine Ring System of this compound

Beyond the aromatic ring, the dihydro-benzoxazepine portion of the molecule offers sites for functionalization, primarily at the nitrogen atom of the lactam and potentially at the adjacent methylene (B1212753) carbons.

The secondary amide nitrogen (N-4) possesses a proton that can be removed by a suitable base. The resulting amide anion is a potent nucleophile that can react with various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can introduce an alkyl group at the N-4 position.

N-Acylation: Treatment with acyl chlorides or acid anhydrides would lead to the formation of an N-acyl derivative.

Functionalization at the methylene positions (C-2 and C-5) is more challenging. The C-2 position is alpha to the carbonyl group, and its protons could potentially be removed by a very strong, non-nucleophilic base (like lithium diisopropylamide, LDA) to form an enolate, which could then be trapped by an electrophile. The C-5 position is a benzylic ether, which is generally less reactive. However, under specific radical or oxidative conditions, functionalization at this position might be achievable.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the 1,4-benzoxazepin-3-one core is moderately deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the bromo substituent and the amide carbonyl group. However, the ether oxygen and the amide nitrogen can donate lone-pair electrons through resonance, which helps to activate the ring to some extent.

In general, electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comyoutube.com The regioselectivity of these reactions on the 7-bromo-1,4-benzoxazepin-3-one scaffold is directed by the existing substituents. The bromine atom is an ortho-, para-director, while the ether linkage is also ortho-, para-directing. The amide group's influence is more complex but it generally directs meta to the carbonyl and ortho-, para- to the nitrogen. Given the positions, electrophiles would be predicted to substitute at positions 6 or 8.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, bromination of a related benzothiazepine (B8601423) derivative was achieved using N-bromosuccinimide (NBS) in a solvent mixture at controlled temperatures, indicating that further halogenation of the aromatic ring is a feasible transformation. nih.govresearchgate.net

Reactions at the Saturated Nitrogen and Carbon Atoms

The reactivity of the saturated portion of the 1,4-benzoxazepin-3-one ring primarily involves the secondary amine (at position N-4) and the adjacent methylene carbons (C-2 and C-5).

N-Alkylation and N-Arylation: The nitrogen atom at the 4-position possesses a lone pair of electrons and is nucleophilic, making it susceptible to reactions with electrophiles. N-alkylation can be readily achieved using various alkyl halides. Several derivatives have been synthesized by introducing substituents at this position, such as pentyl, isobutyl, and 3,4-diethoxybenzyl groups. scbt.comscbt.comchemicalbook.com Furthermore, copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl bonds, expanding the structural diversity of the derivatives. mdpi.com

Reactions at C-2 and C-5: The methylene carbon at C-2, being alpha to the carbonyl group, can potentially be deprotonated by a strong base to form an enolate, which can then react with various electrophiles. The methylene group at C-5 is adjacent to both the aromatic ring and the nitrogen atom.

Reactions at C-3: The carbonyl group at C-3 can undergo reactions typical of amides. While amides are less reactive than ketones or aldehydes, they can be hydrolyzed under acidic or basic conditions. Additionally, the adjacent C-2 and N-4 positions can be functionalized. In related benzodiazepinone structures, hydroxylation at the C-3 position has been observed as a metabolic transformation and can also be achieved synthetically. nih.govresearchgate.net

Synthesis and Characterization of Novel Derivatives of this compound

The 7-bromo-1,4-benzoxazepin-3-one scaffold is a valuable starting point for the synthesis of a wide array of novel derivatives. researchgate.net The synthesis and characterization of these new chemical entities are crucial for exploring their potential applications.

Structural Modifications and Analogues

Structural modifications of this compound have been explored to generate a library of analogues with diverse functionalities. These modifications primarily target the N-4 position and the aromatic ring.

Table 1: Examples of Synthesized Derivatives of this compound

| Derivative Name | Modification |

| 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | N-alkylation with a pentyl group. scbt.com |

| 7-bromo-4-isobutyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | N-alkylation with an isobutyl group. chemicalbook.com |

| 7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | N-alkylation with a 3,4-diethoxybenzyl group. scbt.com |

These derivatives are typically synthesized through standard organic chemistry reactions. For instance, N-alkylation is often performed by treating the parent compound with an appropriate alkyl halide in the presence of a base to deprotonate the nitrogen atom. The synthesized compounds are then purified and their structures confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. mdpi.com

Exploration of Structure-Reactivity Relationships within Benzoxazepinone Derivatives

The study of structure-reactivity relationships (SRR) aims to understand how the chemical structure of a molecule influences its reactivity. nih.govelsevierpure.com For benzoxazepinone derivatives, SRR studies can provide insights into how different substituents affect the electronic and steric properties of the molecule, thereby influencing its chemical behavior. researchgate.netresearchgate.net

For example, the introduction of electron-donating groups on the aromatic ring would be expected to increase the ring's nucleophilicity, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups would decrease its reactivity. The nature of the substituent at the N-4 position can also impact the reactivity of the entire molecule. A bulky substituent at N-4 could sterically hinder reactions at adjacent positions.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate various molecular descriptors that help in understanding the reactivity. researchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MESP). These theoretical calculations can predict the most likely sites for electrophilic and nucleophilic attack, complementing experimental findings. researchgate.net

Computational and Theoretical Studies of 7 Bromo 4,5 Dihydro 1,4 Benzoxazepin 3 One

Electronic Structure and Molecular Geometry Calculations for 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. These calculations would also yield important electronic properties such as the distribution of electron density, the molecular electrostatic potential, and Mulliken atomic charges, which are crucial for understanding the molecule's reactivity and intermolecular interactions. However, specific studies detailing these ground state properties for this compound have not been publicly reported.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are fundamental indicators of a molecule's chemical reactivity, kinetic stability, and electronic transitions. An FMO analysis for this compound would provide insights into its electron-donating and electron-accepting capabilities, which are vital for predicting its behavior in chemical reactions. At present, there is no available literature that provides the calculated HOMO-LUMO energies or visualizes the orbital distributions for this specific compound.

Reaction Mechanism Elucidation through Computational Chemistry for this compound

Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions. For the synthesis of this compound, computational methods could be used to explore the potential energy surfaces of the reactions involved, identify intermediates, and calculate the activation energies associated with transition states.

Transition State Analysis of Key Synthetic Steps

The synthesis of 1,4-benzoxazepin-3-ones often involves cyclization reactions. A transition state analysis would involve locating the high-energy structures that connect reactants to products for each key step. By calculating the geometry and energy of these transition states, chemists can gain a deeper understanding of the reaction's feasibility, rate, and the factors that control its outcome. No such computational analysis for the synthesis of this compound has been documented.

Reaction Coordinate Mapping for Chemical Transformations

Mapping the reaction coordinate involves tracing the lowest energy path from reactants to products, passing through any transition states and intermediates. This provides a continuous profile of the energy changes throughout a chemical transformation. Such a map for the synthesis or subsequent reactions of this compound would offer a comprehensive view of the reaction dynamics. This level of detailed computational investigation is not currently found in the public domain.

Molecular Dynamics Simulations and Conformational Landscape of this compound

The 1,4-benzoxazepine (B8686809) ring system is not planar and can adopt various conformations. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound by simulating the movement of its atoms over time. This would reveal the most stable conformations, the energy barriers between them, and how the molecule behaves in different environments, such as in solution. This information is critical for understanding how the molecule might interact with biological targets. However, specific MD simulation studies to map the conformational landscape of this compound have not been reported.

Solvent Effects on Conformational Stability

The conformational flexibility of the seven-membered ring in this compound is a critical determinant of its biological activity. Computational studies indicate that the stability of its various conformers is significantly influenced by the surrounding solvent environment. Solvent effects can alter tautomeric equilibria and change the stability of individual tautomers to varying degrees mdpi.com.

In polar solvents, conformations that possess a larger dipole moment are preferentially stabilized. For the benzoxazepinone scaffold, this often means that conformers where the amide group is more exposed and able to form hydrogen bonds with solvent molecules are lower in energy. Conversely, in non-polar, aprotic solvents, intramolecular interactions may become more favorable, leading to the stabilization of more compact or folded conformations. The presence of a solvent can enhance changes in aromaticity and stabilize strongly dipolar structures mdpi.com. For example, studies on other heterocyclic systems have shown that in more polar solvents like ethanol, the energy differences between certain tautomers can become very small, allowing for the coexistence of multiple forms in solution mdpi.com. This principle suggests that the conformational landscape of this compound is not static but rather a dynamic equilibrium of interconverting conformers, with the population of each state being modulated by the polarity and hydrogen-bonding capacity of the solvent.

Binding Site Interactions (Theoretical and in silico)

Theoretical and in silico modeling techniques, such as molecular docking and molecular dynamics simulations, are instrumental in elucidating the potential binding site interactions of this compound with biological targets. These models predict how the ligand fits into a protein's binding pocket and identify the key intermolecular forces that stabilize the complex.

Based on its structure, several types of interactions are predicted to be crucial:

Hydrogen Bonding: The secondary amide group (-NH-C=O) within the oxazepine ring is a key pharmacophoric feature. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions with amino acid residues like aspartate, glutamate, serine, or threonine are often critical for anchoring the molecule in the binding site.

Halogen Bonding: The bromine atom at the 7-position is an electron-withdrawing group that can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts favorably with a nucleophilic site, such as the backbone carbonyls of amino acid residues.

Hydrophobic Interactions: The benzene (B151609) ring and the aliphatic portions of the dihydrooxazepine ring can engage in hydrophobic and van der Waals interactions with non-polar amino acid residues like leucine, valine, and isoleucine within the binding pocket.

Pi-Stacking: The aromatic benzene ring can also form π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of residues such as phenylalanine, tyrosine, or tryptophan.

In silico studies on a novel benzoxazepinone scaffold designed as a Receptor-interacting protein kinase 1 (RIPK1) inhibitor demonstrated potent binding affinity and anti-necroptosis activity researchgate.net. Molecular dynamics simulations on similar heterocyclic scaffolds have identified key residues (e.g., Leu35, Val43, Lys63, Leu84) that are important for stabilizing inhibitors in the binding pocket, highlighting that steric, electrostatic, and hydrogen bond interactions are the primary driving forces for binding nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazepinone Scaffolds (Focus on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For the benzoxazepinone class of compounds, QSAR is a powerful tool for understanding the structural requirements for activity and for designing new, more potent derivatives. These models are mathematical equations that relate variations in the biological activity of a series of compounds to changes in their physicochemical properties, which are quantified by molecular descriptors. ucsb.eduwiley.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By developing a statistically robust QSAR model, it becomes possible to predict the activity of untested or even hypothetical compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. patheon.com This approach is particularly valuable in lead optimization, where subtle modifications to a scaffold like the benzoxazepinone core can be evaluated computationally before committing to costly and time-consuming synthesis. nih.govpatheon.com

Descriptor Calculation and Feature Selection

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com These descriptors can be broadly categorized and are often calculated using specialized software. mdpi.comresearchgate.net

Common Categories of Molecular Descriptors:

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional | Describe the basic molecular composition and connectivity, independent of 3D conformation. | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors. ucsb.edu |

| Topological | Characterize the atomic arrangement and bonding patterns within the molecule. | Wiener Index, Kier & Hall connectivity indices. |

| Geometrical | Describe the 3D aspects of the molecule's geometry. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia. |

| Physicochemical | Relate to the molecule's physicochemical properties. | LogP (octanol-water partition coefficient), Molar Refractivity, Polarizability. ucsb.edu |

| Electronic | Describe the electronic properties of the molecule, often derived from quantum chemical calculations. | Dipole Moment, HOMO/LUMO energies, Partial atomic charges. ucsb.edu |

Once a large pool of descriptors is calculated for a set of benzoxazepinone derivatives with known activities, a crucial step is feature selection . This process aims to identify the subset of descriptors that are most relevant to the biological activity while eliminating redundant or irrelevant ones. This prevents overfitting and improves the predictive power of the final model. Statistical techniques like stepwise multiple linear regression or machine learning algorithms are employed for this purpose. nih.gov

Predictive Modeling of Hypothetical Molecular Interactions

After descriptor calculation and feature selection, a mathematical model is built to establish the relationship between the selected descriptors and the observed biological activity. Techniques range from multiple linear regression (MLR) to more complex machine learning methods like artificial neural networks (ANN). nih.gov The resulting QSAR equation can then be used to predict the activity of new benzoxazepinone analogs.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more intuitive understanding of molecular interactions. nih.govmdpi.com These methods generate 3D contour maps that visualize regions around the aligned molecules where certain properties are predicted to enhance or diminish activity. nih.gov

Steric Maps: Indicate regions where bulky substituents would be favorable (green contours) or unfavorable (yellow contours).

Electrostatic Maps: Show where positive charges are favorable (blue contours) or unfavorable (red contours).

By analyzing these maps, medicinal chemists can hypothesize specific molecular interactions. For example, a blue contour near the amide carbonyl of the benzoxazepinone ring would suggest that an interaction with an electropositive group (like a hydrogen bond donor) in the receptor is beneficial for activity. This predictive capability allows for the rational design of novel compounds with potentially improved efficacy, guiding the modification of the benzoxazepinone scaffold to better fit the target's binding site. patheon.commdpi.com

Molecular Interactions and Pre Clinical Biological Relevance of 7 Bromo 4,5 Dihydro 1,4 Benzoxazepin 3 One Analogues

In Vitro Enzyme Target Engagement Studies: Data Not Available

There is no publicly available information regarding the in vitro enzyme target engagement of 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one or its close analogues.

Inhibition Kinetics and Mechanism (in vitro): Data Not Available

Specific studies detailing the inhibition kinetics and mechanism of action for this compound analogues against any specific enzyme targets have not been identified in the current body of scientific literature. Consequently, data on parameters such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) are unavailable.

Specificity Profiling against Enzyme Panels (in vitro): Data Not Available

Information regarding the screening of this compound analogues against panels of enzymes to determine their specificity is not present in publicly accessible research.

Receptor Binding Profiling (in vitro): Data Not Available

No specific data from in vitro receptor binding profiling studies for this compound analogues could be located.

Radioligand Binding Assays (in vitro): Data Not Available

There are no published results from radioligand binding assays that would indicate the affinity of this compound analogues for specific receptors.

Allosteric Modulation Studies (in vitro): Data Not Available

Studies investigating the potential allosteric modulation of receptors by this compound analogues are not available in the public domain.

Cellular Pathway Modulation at the Molecular Level (in vitro): Data Not Available

There is a lack of published research on the effects of this compound analogues on cellular pathways at the molecular level.

Protein-Ligand Interaction Analysis (in vitro)

In vitro studies have been instrumental in elucidating the protein-ligand interactions of benzoxazepinone analogues. A significant body of research has focused on their potent inhibitory activity against Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death and inflammation. More recently, this scaffold has been repurposed to develop inhibitors for other kinases, such as LIM Domain Kinase 1/2 (LIMK1/2).

Several studies have synthesized and evaluated a variety of benzoxazepinone derivatives, revealing their high affinity for these kinase targets. For instance, a series of novel biaryl benzoxazepinone RIPK1 inhibitors were developed, with some analogues exhibiting anti-necroptotic effects in the nanomolar range in cell-based assays. Molecular docking studies suggest that these compounds occupy the kinase pocket and form key interactions, such as hydrogen bonds with specific amino acid residues like Asp156 in RIPK1.

The versatility of the benzoxazepinone scaffold is further highlighted by its successful application in creating dual inhibitors. One such derivative was identified as a potent allosteric inhibitor of both LIMK1/2 and RIPK1. This was achieved through a "scaffold hopping" approach, leveraging the similar inactive conformations of these kinases. The interaction of this dual inhibitor with LIMK1 was confirmed to have a dissociation constant (Kd) in the nanomolar range, as determined by isothermal titration calorimetry.

The following tables summarize the in vitro activity of some representative benzoxazepinone analogues. It is important to note that these are not the 7-bromo derivative but provide a strong indication of the potential potency of this class of compounds.

| Compound | Assay | Cell Line | Potency (EC50/IC50) |

|---|---|---|---|

| p-cyanophenyl substituted analog 19 | Anti-necroptotic effect | HT-29 | 1.7 nM (EC50) |

| Compound o1 | Anti-necroptotic activity | - | 16.17 nM (EC50) |

| Target | Assay | Potency |

|---|---|---|

| LIMK1 | Isothermal Titration Calorimetry (ITC) | 37 nM (Kd) |

| LIMK1 | Enzyme kinetic assay | pIC50 = 6.1 |

| LIMK2 | Enzyme kinetic assay | pIC50 = 8.2 |

| RIPK1 | - | 7.8 nM (EC50) |

Gene Expression Modulation (in vitro cell lines)

Currently, there is a lack of publicly available data regarding the specific effects of this compound or its close analogues on gene expression in in vitro cell lines. This represents a significant knowledge gap in understanding the complete molecular and cellular impact of this class of compounds. Future research employing techniques such as RNA sequencing (RNA-seq) or microarray analysis on cancer cell lines or other relevant cell models treated with these compounds would be invaluable. Such studies could reveal the downstream signaling pathways affected by the inhibition of their primary targets (e.g., RIPK1) and uncover potential off-target effects or novel mechanisms of action.

Structure-Activity Relationship (SAR) at the Molecular Interaction Level for Benzoxazepinone Derivatives

The extensive research into benzoxazepinone derivatives has led to a solid understanding of their structure-activity relationships (SAR), particularly in the context of RIPK1 inhibition. These studies have systematically explored how modifications to different parts of the benzoxazepinone scaffold influence binding affinity and inhibitory activity.

The core benzoxazepinone structure serves as a rigid and favorable scaffold for interacting with the ATP-binding pocket of kinases. The SAR studies have revealed that substituents at various positions on this core can dramatically alter potency and selectivity. For example, in the development of biaryl benzoxazepinone RIPK1 inhibitors, the introduction of different aryl substituents at the C7 position was found to be a key determinant of anti-necroptotic activity. Specifically, a p-cyanophenyl group at this position resulted in a highly potent analogue.

The nature of the substituent also influences the interaction with specific residues within the kinase's active site. The bromine atom at the 7-position of the title compound, this compound, is expected to contribute to the binding affinity, potentially through halogen bonding or by influencing the electronic properties of the aromatic ring. Halogen substitutions are a common strategy in medicinal chemistry to enhance binding to target proteins.

Identification of Key Pharmacophores for Target Engagement

A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the benzoxazepinone class of inhibitors, a general pharmacophore model for kinase binding can be deduced from the available structural and SAR data.

The key features of this pharmacophore typically include:

A hydrogen bond acceptor: The carbonyl group of the lactam ring in the benzoxazepinone core is a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase.

Aromatic/hydrophobic regions: The fused benzene (B151609) ring of the scaffold provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar residues in the active site.

A hydrogen bond donor: Depending on the substitution pattern, a hydrogen bond donor may be present, which can form additional interactions to anchor the ligand in the binding pocket.

Substituent-dependent features: The nature and position of substituents on the benzoxazepinone ring system define additional pharmacophoric points that are critical for potency and selectivity. For instance, the aryl group at the C7 position in some RIPK1 inhibitors acts as a key hydrophobic and potentially π-stacking feature.

Molecular docking studies of potent benzoxazepinone analogues have helped to visualize these interactions, confirming the importance of the benzoxazepinone core in orienting the substituents for optimal engagement with the target protein.

Design Principles for Modulating Molecular Recognition

The development of benzoxazepinone derivatives has been guided by several key design principles aimed at modulating their molecular recognition by target proteins. One of the primary strategies has been structure-based drug design , where the three-dimensional structure of the target kinase is used to guide the synthesis of analogues with improved binding affinity and selectivity.

Another important principle is scaffold hopping , which involves replacing a central molecular scaffold with a structurally different one while retaining the key pharmacophoric features. The successful repurposing of the RIPK1-selective benzoxazepinone scaffold to create a potent LIMK1/2 inhibitor is a prime example of this approach. This was made possible by recognizing that both kinases can adopt a similar inactive conformation (αC-out/DFG-out), which creates a binding pocket that can be targeted by the benzoxazepinone core.

Furthermore, the design of these inhibitors often involves fine-tuning the physicochemical properties of the molecules to improve their drug-like characteristics. This includes optimizing lipophilicity, metabolic stability, and aqueous solubility through the judicious choice of substituents. The use of halogen atoms, such as the bromine in this compound, is a common tactic to modulate these properties and enhance target engagement. By applying these design principles, researchers have been able to develop highly potent and selective benzoxazepinone-based inhibitors for a range of important therapeutic targets.

Applications of 7 Bromo 4,5 Dihydro 1,4 Benzoxazepin 3 One As a Chemical Building Block and Scaffold

Utility in Organic Synthesis for Complex Molecule Construction

The structural framework of 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one is a key starting point for the synthesis of intricate molecular architectures. The benzoxazepinone core is noted for its excellent metabolic stability, a desirable characteristic for the development of therapeutic agents. nih.gov Synthetic routes to derivatives often involve multi-step processes that leverage the inherent reactivity of the parent molecule, allowing for the controlled addition of various functional groups. mdpi.com The presence of the bromine atom is particularly significant, as it provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to building the complex substitution patterns often required for biologically active compounds.

As a Scaffold for Diverse Heterocyclic Libraries

In modern drug discovery, the use of a central "scaffold" to generate a library of related compounds is a cornerstone of identifying new therapeutic leads. The rigid structure of this compound makes it an ideal scaffold. This structural rigidity helps to reduce the conformational flexibility of the resulting derivatives, which can lead to higher binding affinity and selectivity for their biological targets.

By modifying the scaffold at its various reactive sites, chemists can generate large collections, or "libraries," of molecules with diverse three-dimensional shapes and chemical properties. This approach, known as scaffold-based drug design, has been successfully applied to the benzoxazepinone core to create libraries of kinase inhibitors. nih.gov For instance, employing a strategy of "scaffold hopping," researchers have adapted the benzoxazepinone framework to develop novel derivatives targeting specific enzymes. researchgate.netresearchgate.netnih.gov This methodology allows for the exploration of chemical space around a proven structural motif to optimize potency and selectivity.

| Scaffold Type | Derived Heterocyclic Class | Key Synthetic Strategy | Therapeutic Area of Interest |

|---|---|---|---|

| Benzoxazepinone | Substituted Benzoxazepinones | Scaffold Hopping, Cross-Coupling | Inflammatory Diseases, Oncology |

| Benzodiazepine (B76468) (Related Scaffold) | Tricyclic Benzodiazepines | Cyclization Reactions | Central Nervous System Disorders |

| Thiadiazinone (Related Scaffold) | Substituted Thiadiazinones | Nucleophilic Substitution, C-N Coupling | Oncology |

| Benzoxazine (B1645224) (Related Scaffold) | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Buchwald–Hartwig Cross-Coupling | Oncology |

Precursor to Biologically Active Molecules

The role of this compound extends to its use as a direct precursor for molecules with established biological activity. Its inherent structural features are often retained in the final active compound, providing a stable and effective core.

A prominent example is in the field of kinase inhibition. Benzoxazepinones have been extensively investigated as highly selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key protein involved in inflammation and necroptosis. nih.govnih.gov The benzoxazepinone scaffold binds to a specific allosteric pocket in the kinase, conferring high selectivity. nih.gov This same scaffold has been successfully repurposed to develop inhibitors for other kinases, such as LIM kinases (LIMK1/2), demonstrating its versatility as a starting point for new drug discovery programs. nih.gov

Furthermore, related brominated heterocyclic compounds have shown significant potential as anticancer agents. For example, derivatives of 3-bromo-4,5-dihydroisoxazole (B8742708) have been identified as potent inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme crucial for energy metabolism in cancer cells. nih.gov Similarly, the development of pyrimido[4,5-b]-1,4-benzoxazepines, which can be synthesized from precursors like this compound, has led to inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net

| Precursor Scaffold | Resulting Biologically Active Molecule Class | Biological Target | Therapeutic Application |

|---|---|---|---|

| Benzoxazepinone | RIPK1 Inhibitors | Receptor-Interacting Protein Kinase 1 (RIPK1) | Anti-inflammatory, Anti-necroptosis researchgate.netresearchgate.net |

| Benzoxazepinone | LIMK1/2 Inhibitors | LIM Kinase 1/2 | Oncology nih.gov |

| Pyrimido-benzoxazepine | EGFR Tyrosine Kinase Inhibitors | Epidermal Growth Factor Receptor (EGFR) | Oncology researchgate.net |

| 3-Bromo-4,5-dihydroisoxazole | GAPDH Inhibitors | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Oncology nih.gov |

Potential in Materials Science Research

While the primary application of this compound and its derivatives lies in medicinal chemistry, its structural characteristics suggest potential utility in materials science. The rigid, fused-ring system of the benzoxazepine core can impart thermal stability and defined conformational properties to polymers and other materials. Heterocyclic compounds are increasingly being explored for applications in organic electronics, such as organic photovoltaics (OPVs), due to their tunable electronic properties. mdpi.commdpi.com

The presence of reactive sites on the this compound scaffold could allow for its incorporation as a monomer into polymer chains or as a cross-linking agent to create functional materials. Although research specifically detailing the use of this compound in materials science is not yet widespread, the broader field of functional organic materials provides a context for its potential future applications. nih.govmdpi.com

Role in Analytical Chemistry

In the field of analytical chemistry, this compound can serve several important functions. As a well-defined chemical intermediate, it can be used as a reference standard in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for monitoring the synthesis of more complex active pharmaceutical ingredients (APIs).

Its distinct structure and mass make it a useful marker for identifying related impurities or degradation products during pharmaceutical manufacturing and quality control processes. For instance, sensitive analytical assays have been developed for related brominated benzodiazepines to detect them in biological fluids, highlighting the importance of such compounds as analytical targets. researchgate.net The bromine atom also offers a potential site for isotopic labeling (e.g., with radioisotopes of bromine or by replacement with iodine-123 or other nuclides), which would enable its use as a tracer in metabolic studies or as a probe in binding assays. nih.gov

Advanced Analytical Techniques for the Characterization and Analysis of 7 Bromo 4,5 Dihydro 1,4 Benzoxazepin 3 One

Chromatographic Separation and Purification Methods

Chromatography is an essential tool in the analysis and purification of pharmaceutical compounds. Its primary function is to separate the target compound from impurities, starting materials, and byproducts generated during synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one and for its quantitative determination in various matrices. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The purity of the compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram, often detected by a UV-Vis diode array detector set at a wavelength where the analyte exhibits maximum absorbance.

Quantitative analysis relies on the principle that the peak area is directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of known concentration standards. This allows for the precise measurement of the compound's concentration in a sample. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Lichrospher 100, RP-18 (5 µm), 250 x 4.6 mm |

| Mobile Phase | Acetonitrile : Water (containing 0.1% Trifluoroacetic Acid) |

| Gradient | Isocratic (e.g., 40:60 v/v) or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, with its polar N-H group and relatively high molecular weight, is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable analogue. jfda-online.com

Derivatization modifies the analyte's functional groups to decrease its polarity and increase its volatility. researchgate.net For the target compound, a common approach is silylation, where the active hydrogen on the secondary amine is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Acylation is another possible strategy. jfda-online.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. mdpi.com

Table 2: Example GC-MS Derivatization and Analysis Protocol

| Step | Description |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction | The compound is dissolved in a suitable solvent (e.g., pyridine) and heated with the silylating reagent (e.g., at 60°C for 30 min) to form the TMS derivative. |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1.2 mL/min) |

| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-550 amu |

Hyphenated Spectroscopic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for structural elucidation and metabolite identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool for identifying drug metabolites in complex biological matrices from in vitro studies, such as those using human liver microsomes. sciex.com These studies are crucial for understanding how a compound might be metabolized by the body. nih.gov

The process involves incubating this compound with liver microsomes, which contain metabolic enzymes. sciex.com The resulting mixture is then analyzed by LC-MS/MS. The LC separates the parent compound from its metabolites. The first mass spectrometer (MS1) scans for potential metabolites, often by looking for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). When a potential metabolite ion is detected, it is fragmented, and the second mass spectrometer (MS2) analyzes the resulting fragment ions. This fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification. sciex.com

Potential metabolic pathways for this compound could include aromatic hydroxylation on the bromo-phenyl ring or hydroxylation on the aliphatic portion of the oxazepine ring.

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a hyphenated technique that provides complementary information to GC-MS. While GC-MS identifies components based on their mass fragmentation patterns, GC-IR identifies them based on their absorption of infrared radiation, which is characteristic of the specific chemical bonds and functional groups present in the molecule.

This technique is particularly useful for distinguishing between isomers that may have very similar or identical mass spectra but different functional group arrangements. For instance, if a minor impurity is a positional isomer of this compound, GC-MS might not be sufficient to definitively establish its structure. The IR spectrum, however, could provide clear evidence based on shifts in the absorption frequencies of the carbonyl (C=O), amine (N-H), or aromatic C-H bonds, aiding in unambiguous structural elucidation.

Elemental Analysis and Microanalysis of this compound

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass percent) of a pure compound. For a newly synthesized compound like this compound, elemental analysis serves as a critical check of its empirical formula and, by extension, its molecular formula and purity. mdpi.com

The experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine are compared against the theoretical values calculated from the molecular formula, C₉H₈BrNO₂. A close correlation between the found and calculated values provides strong evidence for the compound's identity and high purity. High-resolution mass spectrometry (HRMS) is often used in conjunction to confirm the exact mass and molecular formula. mdpi.com

Table 3: Theoretical Elemental Composition of C₉H₈BrNO₂

| Element | Symbol | Atomic Mass | Moles | Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 44.65 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.33 |

| Bromine | Br | 79.904 | 1 | 79.904 | 33.00 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.79 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.22 |

| Total | 242.072 | 100.00 |

Future Research Directions and Emerging Opportunities in 7 Bromo 4,5 Dihydro 1,4 Benzoxazepin 3 One Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 7-bromo-4,5-dihydro-1,4-benzoxazepin-3-one and its derivatives is crucial for enabling further research. While classical methods exist, future efforts are directed towards more efficient, versatile, and sustainable synthetic routes.

One promising approach involves metal-catalyzed cross-coupling reactions, which have become essential tools in organic synthesis. researchgate.net For instance, the Buchwald–Hartwig cross-coupling reaction has been successfully used to prepare 4-aryl-substituted 1,4-benzoxazines from various 1,4-benzoxazines and substituted bromobenzenes. mdpi.com This methodology could be adapted to introduce diverse aryl or heteroaryl substituents at the N-4 position of the benzoxazepinone core, allowing for the creation of extensive chemical libraries for structure-activity relationship (SAR) studies. Similarly, copper-catalyzed cross-coupling reactions, known for their low toxicity and cost-effectiveness, offer an alternative for constructing C-N and C-C bonds under milder conditions than traditional Ullmann-type reactions. researchgate.net

The table below summarizes potential advanced synthetic methodologies applicable to the this compound core.

| Methodology | Description | Potential Application | Key Advantages |

| Buchwald-Hartwig Cross-Coupling | A palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. mdpi.com | Introduction of aryl, heteroaryl, or alkyl groups at the N-4 position. | High functional group tolerance, broad substrate scope. |

| Copper-Catalyzed Coupling | Utilizes copper catalysts for C-N, C-O, and C-S bond formation, often under milder conditions than palladium catalysis. researchgate.net | An alternative to palladium for N-arylation or other coupling steps. | Lower cost, reduced toxicity compared to palladium. |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate chemical reactions. researchgate.net | Speeding up key steps like cyclization or amidation. | Drastically reduced reaction times, often higher yields. |

| Cascade Reactions | A sequence of intramolecular reactions where the product of one step is the substrate for the next. mdpi.com | One-pot synthesis of the core benzoxazepinone structure from simpler precursors. | Increased efficiency, reduced waste, and purification steps. |

| Ugi Multicomponent Reaction | A one-pot reaction involving a ketone/aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov | Rapid assembly of highly diversified 1,4-benzodiazepin-3-one libraries, a strategy adaptable to benzoxazepinones. nih.gov | High diversity generation, atom economy, and operational simplicity. nih.gov |

Discovery of Unprecedented Chemical Reactivity and Transformations

Understanding the intrinsic reactivity of the this compound ring system is fundamental to unlocking its full potential. Future research will likely focus on exploring transformations that go beyond simple functional group interconversions.

The metabolism of related benzodiazepine (B76468) structures provides clues to potential reactivity pathways. For instance, studies on 7-bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one revealed that its metabolism in rats leads to hydroxylation at the C-3 position and aromatic hydroxylation on the pendant phenyl ring. nih.gov This suggests that the benzoxazepinone core could be susceptible to enzymatic or chemical oxidation, potentially yielding novel bioactive derivatives. Research into unprecedented oxidation reactions, such as the stereoselective oxidation of a phenylglycinol-derived 2-pyridone using m-CPBA, could inspire new synthetic strategies for creating complex, chiral benzoxazepinone analogues. nih.gov

The bromine atom at the C-7 position is a key handle for a variety of transformations. Beyond its use in cross-coupling reactions, it could participate in other metal-catalyzed reactions or nucleophilic aromatic substitution under specific conditions. Furthermore, the lactam functionality within the seven-membered ring offers sites for ring-opening reactions, reductions, or rearrangements, leading to completely new molecular scaffolds. For example, the thermal rearrangement of a related 1,4-benzodiazepin-2-one into a quinazolin-2-aldehyde highlights the potential for skeletal reorganization under thermal or acidic conditions. researchgate.net

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding the structural and electronic properties of molecules. nih.gov Applying these methods to this compound can provide profound insights and guide experimental work.

DFT and Time-Dependent DFT (TD-DFT) calculations can be employed to investigate the photodegradation mechanisms of the benzoxazepinone scaffold, similar to studies performed on the phototoxic agent benoxaprofen. nih.gov Such studies can predict absorption spectra, identify excited states, and map out the energy profiles for photochemical reactions like decarboxylation or radical formation. nih.gov This is particularly relevant if the scaffold is considered for applications where light stability is a concern.

Mechanistic studies of synthetic reactions can also be greatly enhanced by computational modeling. DFT calculations have been used to understand the regioselectivity of Suzuki-Miyaura reactions and accompanying hydrodebromination processes on brominated pyridazinones. mdpi.com Similar modeling of palladium- or copper-catalyzed reactions involving this compound could help optimize reaction conditions, explain unexpected product formation, and predict the feasibility of novel transformations. mdpi.com Furthermore, computational analysis can shed light on the origin of chemoselectivity in complex reactions, as demonstrated in the DFT study of phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones. rsc.org

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition states, reaction energy profiles, and origins of selectivity. rsc.org |

| Time-Dependent DFT (TD-DFT) | Photochemical Properties | Prediction of UV-Vis absorption spectra, analysis of excited states, and modeling of photochemical reactions. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Substituent Effects Analysis | Understanding how different substituents influence the electronic structure and reactivity of the molecule. |

| Molecular Docking | Target Interaction Modeling | Predicting binding modes and affinities of benzoxazepinone derivatives with biological targets like kinases. nih.govresearchgate.net |

| IRC Calculations | Reaction Pathway Verification | Confirming that a calculated transition state connects the correct reactants and products along the reaction coordinate. mdpi.com |